molecular formula C15H12ClNO5 B2702235 methyl 3-[(4-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate CAS No. 338404-91-4

methyl 3-[(4-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate

Cat. No.: B2702235
CAS No.: 338404-91-4
M. Wt: 321.71
InChI Key: AZKNKCMHSYDKCY-UHFFFAOYSA-N
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Description

Methyl 3-[(4-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate is a useful research compound. Its molecular formula is C15H12ClNO5 and its molecular weight is 321.71. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Compound Formation

Methyl 3-amino-2-pyrazinecarboxylate, through synthetic processes, yields 3-aroylaminopyrazin-2-carboxylates, which are further converted to 2-arylpyrazino[2,3-d][3,1]oxazin-4-ones. These compounds are pivotal in the synthesis of 2-arylpteridin-4-ones, showcasing the molecule's role in creating heterocyclic compounds useful in various chemical syntheses (Wamhoff & Kroth, 1994).

Facilitating One-Pot Synthesis

The molecule has been instrumental in the development of a one-pot multicomponent protocol for synthesizing tetrasubstituted thiophenes. This demonstrates its utility in streamlining the synthesis process of complex molecules, offering efficient and economical pathways (Sahu et al., 2015).

Microwave-Assisted Synthesis

Methyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate has been synthesized using microwave-assisted liquid-phase synthesis, utilizing functional ionic liquid as soluble support. This method emphasizes the compound's role in facilitating rapid and clean synthesis procedures (Yi, Peng, & Song, 2005).

Role in Corrosion Inhibition

Pyranpyrazole derivatives have shown potential as novel corrosion inhibitors for mild steel, essential for industrial pickling processes. These compounds exhibit high efficiency and confirm the molecule's applicability beyond typical synthetic chemistry into materials science and engineering (Dohare et al., 2017).

Green Synthesis in Water

The compound has been part of a green and efficient synthesis approach for methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates in water, highlighting its role in environmentally friendly chemical processes. This catalyst-free, atom-economical method underlines the compound's versatility and adaptability to sustainable chemistry practices (Zonouz, Eskandari, & Khavasi, 2012).

Properties

IUPAC Name

methyl 5-[(4-chlorobenzoyl)amino]-2-methyl-6-oxopyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO5/c1-8-11(14(19)21-2)7-12(15(20)22-8)17-13(18)9-3-5-10(16)6-4-9/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKNKCMHSYDKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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